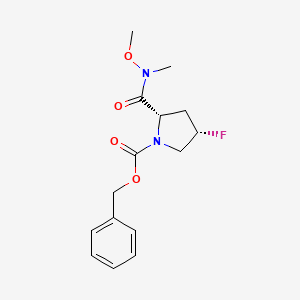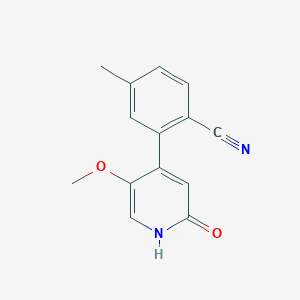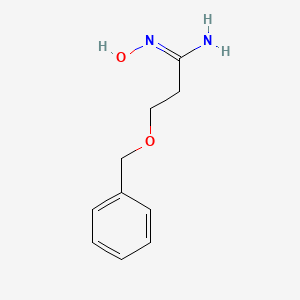
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitro-2-isoxazoline.
Reduction of the Nitro Group: The nitro group in the isoxazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted isoxazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl: The enantiomer of the compound, with potentially different biological activity.
3,5-Dimethylisoxazole: A simpler analog without the ethan-1-amine group.
Isoxazole-4-carboxylic acid: Another isoxazole derivative with different functional groups.
Uniqueness
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and the presence of the isoxazole ring make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H13ClN2O |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(1S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-4(8)7-5(2)9-10-6(7)3;/h4H,8H2,1-3H3;1H/t4-;/m0./s1 |
Clé InChI |
JBIDWRUFHQNMEO-WCCKRBBISA-N |
SMILES isomérique |
CC1=C(C(=NO1)C)[C@H](C)N.Cl |
SMILES canonique |
CC1=C(C(=NO1)C)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



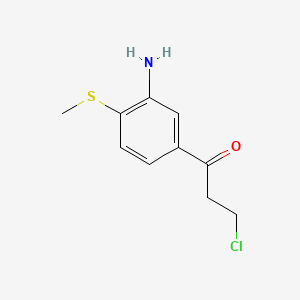

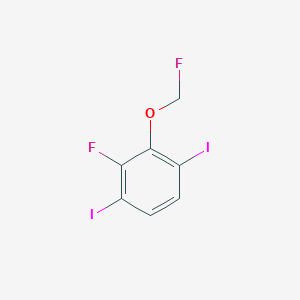
![2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride](/img/structure/B14043348.png)
![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)
